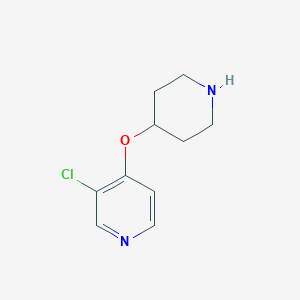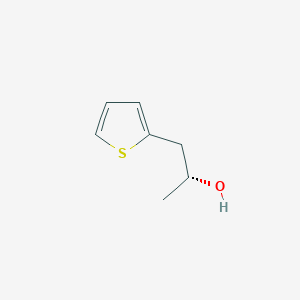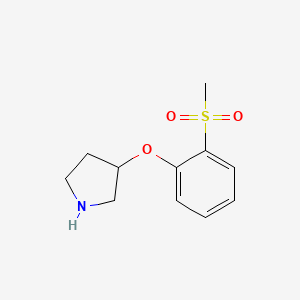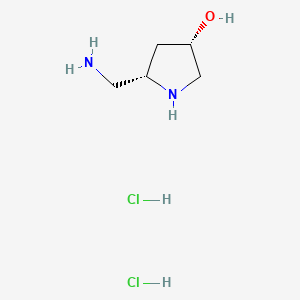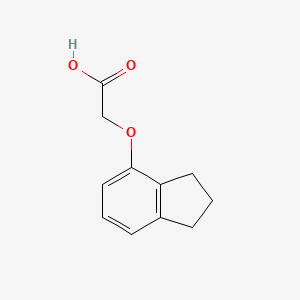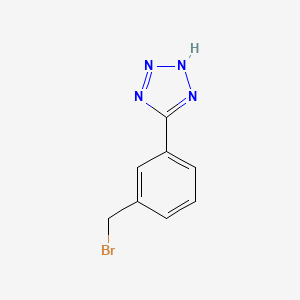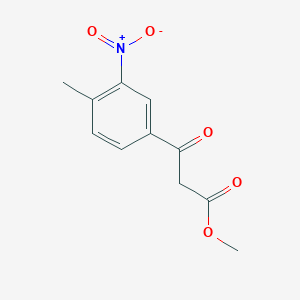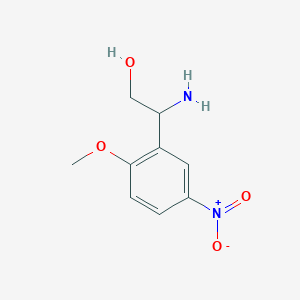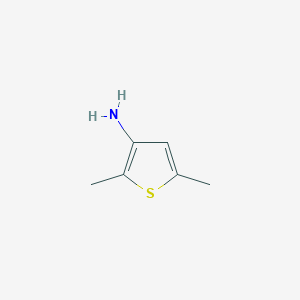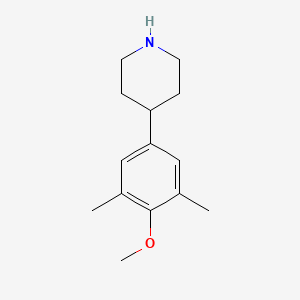![molecular formula C11H6F3N3 B13599029 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is a heterocyclic compound that features a trifluoromethyl group attached to the indazole core. The trifluoromethyl group is known to enhance the biological activity, stability, and lipophilicity of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the C2 position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar oxidative trifluoromethylation reactions. The use of environmentally friendly and cost-effective reagents like sodium trifluoromethanesulfinate makes this method suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the indazole core .
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can lead to the inhibition of specific pathways, such as kinase signaling pathways, which are crucial for cell growth and proliferation . The compound’s cytotoxic activity against cancer cells is attributed to its ability to induce apoptosis and disrupt the cell cycle .
Vergleich Mit ähnlichen Verbindungen
Indazole: A heterocyclic compound with a similar core structure but without the trifluoromethyl group.
Trifluoromethylated Indoles: Compounds with a trifluoromethyl group attached to the indole core.
Pyrimidoindazoles: Compounds with a pyrimido ring fused to the indazole core.
Uniqueness: 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is unique due to the presence of the trifluoromethyl group, which enhances its biological activity, stability, and lipophilicity compared to similar compounds . This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C11H6F3N3 |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-3H-pyrazolo[4,3-f]quinoline |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)6-3-7-8-5-16-17-10(8)2-1-9(7)15-4-6/h1-5H,(H,16,17) |
InChI-Schlüssel |
WKSPSLZJLAUTNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=N2)C(F)(F)F)C3=C1NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


